2-Propionyl-1-pyrroline

Organic Synthesis Process Chemistry Flavor Manufacturing

2-Propionyl-1-pyrroline (2-PP) is a naturally occurring, nitrogen-containing heterocyclic odorant belonging to the 2-acyl-1-pyrroline class. It is a key aroma compound in thermally processed foods such as popcorn, roasted nuts, and pan-fried mushrooms, characterized by a very low odor threshold of 0.02 ng/L in air.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 133447-37-7
Cat. No. B135276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propionyl-1-pyrroline
CAS133447-37-7
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCC(=O)C1=NCCC1
InChIInChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2-5H2,1H3
InChIKeyOVNCGQSYSSYBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in heptane, triacetin
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Propionyl-1-pyrroline (CAS 133447-37-7): A Potent Roast-Smelling Odorant for Flavor Formulation and Analytical Standards


2-Propionyl-1-pyrroline (2-PP) is a naturally occurring, nitrogen-containing heterocyclic odorant belonging to the 2-acyl-1-pyrroline class. It is a key aroma compound in thermally processed foods such as popcorn, roasted nuts, and pan-fried mushrooms, characterized by a very low odor threshold of 0.02 ng/L in air [1]. 2-PP is formed via Maillard-type reactions between proline and reducing sugars, specifically incorporating C3 sugar fragments [2]. It is recognized as a flavoring substance (FEMA 4063, JECFA 1605) with a conditional acceptable daily intake [3].

Why 2-Propionyl-1-pyrroline Cannot Simply Be Swapped for 2-Acetyl-1-pyrroline in Flavor and Fragrance R&D


Although 2-propionyl-1-pyrroline (2-PP) shares the core 1-pyrroline scaffold with the more widely known 2-acetyl-1-pyrroline (2-AP), substitution is not quantitative. The homologous series exhibits a steep structure-activity relationship (SAR) cliff: extending the acyl side chain from propionyl to butanoyl or hexanoyl eliminates the characteristic roasty note and increases the odor threshold by a factor of 10^5 [1]. Furthermore, the synthesis routes and commercial purities differ dramatically; a patent reports 2-PP synthesis yields a purity of only 42% from pyrrolidine compared to 91% for 2-AP synthesized via a similar route [2]. This stark difference in achievable purity makes analytical-grade qualification and sensory dosing non-interchangeable without rigorous re-validation.

Quantitative Differentiation Evidence: 2-Propionyl-1-pyrroline vs. In-Class Analogs


Synthesis Yield and Purity Gap Relative to 2-Acetyl-1-pyrroline

In a direct head-to-head comparison using published procedures, 2-propionyl-1-pyrroline (2-PP) was synthesized from pyrrolidine via 2-cyano-1-pyrroline with a yield of 4% and a purity of 42%. Under analogous conditions, 2-acetyl-1-pyrroline (2-AP) was obtained with a yield of 10% and a purity of 91% [1]. This demonstrates that 2-PP is significantly more challenging to produce at high purity, directly impacting procurement cost, stoichiometric accuracy, and the need for rigorous analytical certification.

Organic Synthesis Process Chemistry Flavor Manufacturing

Structure-Activity Cliff: Retention of Roasty Character vs. Chain-Length Homologation

The roasty, popcorn-like odor character is exquisitely sensitive to alkyl chain length. 2-Propionyl-1-pyrroline (C3 side chain) maintains a roasty character and an odor threshold of 0.02 ng/L in air, equivalent to the C2 homologue 2-acetyl-1-pyrroline. In contrast, the next homologues, 2-butanoyl-1-pyrroline (C4) and 2-hexanoyl-1-pyrroline (C6), completely lose the roasty note, and their odor thresholds increase by a factor of 10^5 [1]. This positions 2-PP as the longest side-chain variant that still retains the desirable ultra-potent roast character.

Flavor Chemistry Structure-Activity Relationship Sensory Science

Dual-Marker Status for Nutty and Roasty Aroma Differentiation in Hazelnut Roasting

In a study correlating quantitative key odorant profiling with sensory evaluation of roasted hazelnuts, 2-propionyl-1-pyrroline and 2-acetyl-1-pyrroline were identified as 'appropriate marker odorants to differentiate the various nut aromas.' The study established that a desirable roasty, nutty aroma profile required the sum of the two 2-acyl-1-pyrrolines and two specific pyrazines to remain below 400 µg/kg to avoid an over-roasted smell [1]. This highlights 2-PP's specific contribution to nut aroma differentiation that cannot be replicated solely by 2-AP.

Food Processing GC×GC-TOF-MS Sensory Correlation

Novel Food Matrix Identification: Pumpkin Seed Oil Verification

Among a set of key odorants, 2-propionyl-1-pyrroline was identified for the first time as a constituent of Styrian pumpkin seed oil, alongside 20 other odorants, using aroma extract dilution analysis and stable isotope dilution assays [1]. This discovery expands the known natural occurrence of 2-PP beyond the typical popcorn and nut matrices where 2-AP is commonly found, suggesting a unique role in authenticating specialty oil aromas.

Molecular Sensory Science Authenticity Novel Compound Discovery

Validated Application Scenarios for 2-Propionyl-1-pyrroline Based on Quantitative Evidence


Specialty Flavor Formulation Requiring a Balanced Roast-Nut Profile

When formulating a 'freshly roasted nut' flavor, the quantitative evidence from hazelnut studies shows that 2-PP must be included as a co-marker alongside 2-AP. The target total concentration of 2-acyl-1-pyrrolines plus pyrazines should not exceed 400 µg/kg to avoid an over-roasted defect [1]. This precise, data-driven formulation is impossible if 2-PP is omitted or substituted with an incorrect analog.

Analytical Method Development and Authenticity Testing of Pumpkin Seed Oil

Due to its recent identification as a key odorant in Styrian pumpkin seed oil [1], 2-PP is an essential reference standard for developing and validating stable isotope dilution assays (SIDAs) aimed at authenticating this high-value specialty oil. A laboratory selecting 2-AP or another pyrroline would fail to detect or quantify this authenticity marker.

Procurement of Ultra-Potent Roast Odorants with Controlled Volatility

The SAR evidence demonstrates that 2-PP is the maximal molecular weight homologue that retains the characteristic roasty, popcorn-like note and a 0.02 ng/L odor threshold, after which the threshold increases 100,000-fold [1]. This makes 2-PP the preferred choice for applications requiring a slightly lower vapor pressure than 2-AP, improving shelf-life in dry applications while preserving potency.

Stabilization Research and Zinc-Complex Formulation

As documented in patent literature, 2-PP is a structural analogue susceptible to the same instability issues as 2-AP. However, its differing coordination chemistry allows it to be incorporated into zinc halide complexes for stable dry powder delivery [1]. Research groups and manufacturers focused on commercializing stabilized roast odorants need 2-PP as a reference to differentiate complexation behavior from 2-AP and thiazoline analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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